(R)-Indenestrol A
(R)-Indenestrol A
(R)-Indenestrol A is an indene.
Brand Name:
Vulcanchem
CAS No.:
115217-03-3
VCID:
VC20829785
InChI:
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m1/s1
SMILES:
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O
Molecular Formula:
C18H18O2
Molecular Weight:
266.3 g/mol
(R)-Indenestrol A
CAS No.: 115217-03-3
Cat. No.: VC20829785
Molecular Formula: C18H18O2
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-Indenestrol A is an indene. |
|---|---|
| CAS No. | 115217-03-3 |
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | (3R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
| Standard InChI | InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | BBOUFHMHCBZYJJ-LLVKDONJSA-N |
| Isomeric SMILES | CCC1=C([C@@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
| SMILES | CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
| Canonical SMILES | CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator